REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:4](=[O:15])[C:3]=1[N+:16]([O-])=O>O1CCCC1.[Pt]=O>[CH2:8]([N:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([NH2:16])[C:4]1=[O:15])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
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Name
|
|
Quantity
|
3.9 g
|
Type
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reactant
|
Smiles
|
NC1=C(C(N(C=C1)CC1=CC=CC=C1)=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
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Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After the catalyst had been filtered off the filtrate
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Type
|
CONCENTRATION
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Details
|
was concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(=C(C=C1)N)N)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |